N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
Description
N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a pyridine-thiophene hybrid scaffold linked to a cyclohexene carboxamide moiety. Its structure combines aromatic and aliphatic components, with the pyridine ring (electron-deficient) and thiophene (electron-rich) creating a conjugated system that may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-2,6-9,11-12,14H,3-5,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNSHWOLXGPQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide. This intermediate is then reacted with cyclohex-3-enecarboxamide under specific conditions to yield the target compound.
-
Preparation of 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide
Reactants: Thiophene-3-carboxaldehyde, 3-bromopyridine, and a suitable base.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then purified using column chromatography.
-
Formation of this compound
Reactants: 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide and cyclohex-3-enecarboxamide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.
Procedure: The reactants are combined and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromide group in the intermediate can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Studies are exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives reported in recent pharmacological studies.
Structural Analogues from Recent Literature
Table 1: Key Structural Features and Properties
† Estimated using fragment-based methods due to lack of experimental data for the target compound.
Key Differences and Implications
Scaffold Diversity: The target compound lacks the thiazole ring present in analogs 4d, 4g, and 4i . Instead, its pyridine-thiophene core may offer distinct electronic interactions, as thiophene’s sulfur atom can participate in π-stacking or coordinate with metal ions, unlike the nitrogen-rich thiazole.
Physicochemical Properties: The target’s calculated LogP (~3.2) suggests higher lipophilicity compared to morpholine- or piperazine-containing analogs (e.g., 4d: LogP ~2.1) . This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Challenges :
- The pyridine-thiophene linkage in the target compound may require multi-step coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment), whereas thiazole-based analogs (e.g., 4d) are synthesized via cyclocondensation of thioureas and α-haloketones .
Biological Relevance: Thiazole derivatives (e.g., 4d, 4g) have demonstrated activity against kinase targets due to their ability to mimic ATP’s purine ring . The target’s thiophene-pyridine system may instead interact with heme-containing enzymes or serotonin receptors, given thiophene’s prevalence in CNS-active drugs.
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring with a carboxamide group and a thiophene-pyridine moiety. The structural formula can be represented as follows:
Key Structural Components
- Cyclohexene Ring : Provides a rigid framework that may influence biological interactions.
- Carboxamide Group (CONH2) : Potentially enhances solubility and bioavailability.
- Thiophene-Pyridine Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with pyridine and thiophene rings have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into related compounds has demonstrated that modifications in the thiophene and pyridine components can enhance cytotoxicity against cancer cell lines. For example, studies have shown that certain thiophene derivatives exhibit IC50 values in the micromolar range against breast and lung cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in disease pathways. For instance, similar compounds have been identified as inhibitors of plasma kallikrein, which is implicated in inflammatory processes . This suggests that this compound could have therapeutic applications in inflammatory diseases.
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies regarding structural modifications and their impact on biological efficacy:
| Compound Variant | Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Base Compound | None | Reference | 10 |
| Variant A | Methyl on Thiophene | Increased Activity | 5 |
| Variant B | Fluoro on Pyridine | Decreased Activity | 15 |
| Variant C | Hydroxyl Group | Enhanced Antimicrobial Activity | 2 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Case Study 1: Antimycobacterial Efficacy
A study evaluating the antimycobacterial activity of related compounds found that those with a similar thiophene-pyridine structure showed promising results against Mycobacterium tuberculosis. The study highlighted that modifications at the pyridine position significantly affected potency, with certain derivatives achieving MIC values as low as 0.2 µg/mL .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thiophene-containing compounds. The study demonstrated that specific substitutions on the thiophene ring could enhance cytotoxic effects against various cancer cell lines, suggesting a pathway for developing more effective anticancer agents .
Q & A
Q. What synthetic strategies are effective for preparing N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, and how can catalytic systems be optimized?
- Methodological Answer : The synthesis likely involves palladium-catalyzed cross-coupling or reductive cyclization, as demonstrated for analogous N-heterocycles (e.g., nitroarenes and nitroalkenes using formic acid derivatives as CO surrogates) . Key steps:
- Catalyst Selection : Pd(OAc)₂ or PdCl₂ with ligands like XPhos or BINAP.
- Substrate Activation : Introduce the thiophene-pyridine moiety via Suzuki-Miyaura coupling or direct C–H functionalization.
- Cyclization : Utilize formic acid derivatives (e.g., HCO₂H) to generate CO in situ for reductive cyclization of the carboxamide group.
Optimization : Screen solvents (DMF, THF), temperature (80–120°C), and ligand-to-metal ratios. Monitor progress via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene-pyridine core and cyclohexene conformation. Look for deshielded pyridine protons (δ 8.5–9.0 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexene carboxamide (e.g., cis vs. trans). Use single-crystal diffraction (298 K, Cu-Kα radiation) with R factor <0.07 .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~330–350 g/mol).
Q. How can preliminary biological activity be assessed for this compound?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) or anti-inflammatory activity (COX-2 inhibition). Use fluorescence-based ATPase assays or ELISA .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin).
- Structure-Activity Relationship (SAR) : Modify the thiophene or pyridine substituents and compare IC₅₀ values.
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO energies (relevant for photophysical or catalytic applications).
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
Q. What experimental approaches resolve contradictions in catalytic efficiency during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
- Kinetic Studies : Perform time-resolved in-situ IR to monitor intermediate formation.
- Contradiction Example : If Pd-catalyzed cyclization yields differ across studies, compare CO release rates from formic acid derivatives (e.g., HCO₂H vs. HCO₂Na) .
Q. What strategies address regioselectivity challenges in functionalizing the pyridine-thiophene core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -Bpin) on pyridine to direct C–H activation.
- Ligand Control : Use bulky ligands (e.g., SPhos) to sterically guide coupling reactions.
- Electrochemical Methods : Apply anodic oxidation to enhance selectivity in heterocycle functionalization .
Q. How can stability studies under varied pH/temperature conditions be systematically designed?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
- Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds.
- pH-Dependent Solubility : Use shake-flask method with buffers (pH 1–10) and measure solubility via UV-Vis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
